![molecular formula C7H10Cl2N4 B2569939 {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride CAS No. 1803590-83-1](/img/structure/B2569939.png)

{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

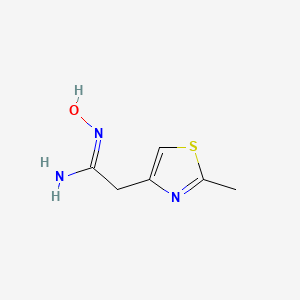

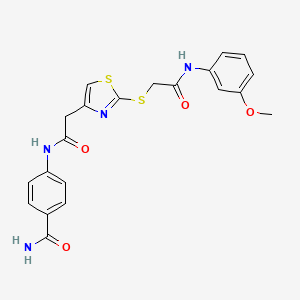

“{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803590-83-1 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” and its derivatives involves various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses .Molecular Structure Analysis

The molecular structure of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” can be analyzed using 1H NMR, 13C NMR and HRMS spectra .Chemical Reactions Analysis

The chemical reactions involving “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications

- Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is often associated with tumorigenesis, progression, and poor prognosis in cancer .

- Researchers have designed and synthesized a series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potential anticancer agents by inhibiting PI3Kα .

- Compound 13k, in particular, demonstrated submicromolar inhibitory activity against various tumor cell lines and induced cell cycle arrest and apoptosis in HCC827 cells .

- Researchers have explored this scaffold for synthesizing novel KRAS G12C inhibitors, which are promising for cancer treatment .

Anticancer Agents via PI3Kα Inhibition

Covalent KRAS G12C Inhibitors

Functionalization of Imidazo[1,2-a]pyridines

Future Directions

The future directions of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” research could involve the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry . In particular, one compound showed submicromolar inhibitory activity against various tumour cell lines, suggesting it might serve as a lead compound for the development of PI3Kα inhibitor .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target the phosphatidylinositol 3-kinase (pi3k) signalling pathway .

Mode of Action

Similar compounds have been reported to inhibit the pi3k signalling pathway .

Biochemical Pathways

{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride affects the PI3K signalling pathway . Aberrant expression of this pathway is often associated with tumourigenesis, progression, and poor prognosis .

Result of Action

Similar compounds have been reported to show submicromolar inhibitory activity against various tumour cell lines .

properties

IUPAC Name |

imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-3-6-4-10-7-9-1-2-11(7)5-6;;/h1-2,4-5H,3,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYGJTCLHBHJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569858.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2569861.png)

![N-[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2569864.png)

![2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B2569866.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2569870.png)

![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)

![N'-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2569879.png)